3-(4-Methoxybenzyl)azetidine hydrochloride
Overview
Description
3-(4-Methoxybenzyl)azetidine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and proteomics research .
Preparation Methods
The synthesis of 3-(4-Methoxybenzyl)azetidine hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate (HgSO4) in the presence of sulfuric acid (H2SO4) to afford a hydroxy-trans-enal, which is then chemoselectively reduced
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods are chosen for their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
3-(4-Methoxybenzyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the presence of a good leaving group.
Common reagents and conditions used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) in a 9:1 ratio . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and other heterocyclic compounds .
Scientific Research Applications
3-(4-Methoxybenzyl)azetidine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in catalytic processes and as a specialty product in proteomics research.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)azetidine hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates ring-opening and expansion reactions, making it a versatile intermediate in various chemical transformations . The compound’s reactivity is driven by the considerable ring strain, which allows it to participate in unique reactivity under appropriate conditions .
Comparison with Similar Compounds
3-(4-Methoxybenzyl)azetidine hydrochloride can be compared with other azetidine derivatives and related four-membered heterocycles such as aziridines. Azetidines are more stable than aziridines due to their ring strain, which translates into both facile handling and unique reactivity . Similar compounds include:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
N-Sulfonylazetidine: Used in various synthetic methodologies.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGKFOYBCIVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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